molecular formula C20H19N3O3 B2627676 N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1004640-08-7

N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2627676
CAS No.: 1004640-08-7
M. Wt: 349.39
InChI Key: KPFAJJTZRWLJLT-UHFFFAOYSA-N
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Description

Introduction to N-(3,5-Dimethylphenyl)-4-Methoxy-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide

Historical Context of Pyridazine Derivatives in Heterocyclic Chemistry

The pyridazine heterocycle, a six-membered ring containing two adjacent nitrogen atoms, has been a subject of scientific interest since its discovery in the late 19th century. Early applications of pyridazine derivatives were limited due to synthetic challenges, but advancements in organic chemistry during the mid-20th century enabled their broader exploration. Hydralazine, a phthalazine derivative approved by the U.S. Food and Drug Administration (FDA) in 1953, marked a milestone as one of the first pyridazine-based drugs used clinically for hypertension. Its success demonstrated the potential of pyridazine scaffolds in modulating cardiovascular physiology, spurring further research into structurally related compounds.

The 1970s saw the introduction of minaprine, a 3-aminopyridazine derivative, as an antidepressant in France. Although minaprine was later withdrawn due to safety concerns, its development underscored the adaptability of pyridazine rings in central nervous system (CNS)-targeted therapies. More recently, the FDA-approved drugs relugolix (2020) and deucravacitinib (2022) have highlighted the resurgence of pyridazine derivatives in modern pharmacotherapy. Relugolix, a gonadotropin-releasing hormone receptor antagonist, and deucravacitinib, a tyrosine kinase 2 inhibitor, exemplify the scaffold’s utility in oncology and immunology.

Key Milestones in Pyridazine Derivative Development
Compound Year Approved Therapeutic Area Key Structural Feature
Hydralazine 1953 Hypertension Phthalazine core
Minaprine 1972 Depression 3-Aminopyridazine
Relugolix 2020 Prostate cancer Pyridazine-3-carboxamide
Deucravacitinib 2022 Psoriasis, autoimmune Pyridazine-3-sulfonamide

The synthesis of pyridazine derivatives has evolved from early condensation reactions to modern catalytic methods. For instance, the Chichibabin pyridine synthesis, though initially designed for pyridines, inspired analogous strategies for pyridazines by substituting aldehydes and ketones with nitrogen-rich precursors. Contemporary techniques, such as transition metal-catalyzed cyclizations, have further expanded access to diverse pyridazine analogs, enabling structure-activity relationship (SAR) studies critical for drug discovery.

Structural Significance of 1,6-Dihydropyridazine Core in Medicinal Chemistry

The 1,6-dihydropyridazine core in this compound introduces partial saturation into the pyridazine ring, altering its electronic and steric properties. Unlike fully aromatic pyridazines, the 1,6-dihydro configuration reduces ring planarity, potentially enhancing solubility and reducing cytochrome P450 enzyme interactions. The methoxy group at position 4 and the oxo group at position 6 create a conjugated system that stabilizes the molecule through intramolecular hydrogen bonding, as illustrated below:

$$
\text{1,6-Dihydropyridazine Core: } \ce{C5H4N2} \quad \text{with substituents at positions 1, 3, 4, and 6}
$$

The carboxamide moiety at position 3 serves as a hydrogen-bond donor and acceptor, facilitating interactions with biological targets such as enzymes or receptors. Computational studies suggest that the N-(3,5-dimethylphenyl) group enhances hydrophobic interactions with protein binding pockets, while the phenyl group at position 1 contributes to π-π stacking with aromatic residues.

Comparative Physicochemical Properties
Property Pyridazine 1,6-Dihydropyridazine
Aromaticity Fully aromatic Partially saturated
Dipole moment 2.1–2.5 Debye 1.8–2.0 Debye
logP (lipophilicity) 0.5–1.2 1.0–1.8
Hydrogen-bond capacity Dual (N and lone pairs) Enhanced via oxo/methoxy groups

The strategic placement of substituents on the 1,6-dihydropyridazine core enables fine-tuning of pharmacokinetic properties. For example, the methoxy group at position 4 increases electron density at the carbonyl oxygen, potentially improving metabolic stability. Meanwhile, the oxo group at position 6 introduces a hydrogen-bond acceptor site, which could enhance binding affinity to proteolytic enzymes or kinases.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-9-14(2)11-15(10-13)21-20(25)19-17(26-3)12-18(24)23(22-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFAJJTZRWLJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C20_{20}H19_{19}N3_3O3_3

Molecular Weight : 349.3832 g/mol

CAS Number : 1004640-08-7

The compound features a pyridazine core, which is significant for its biological activity. The presence of methoxy and dimethyl groups contributes to its unique chemical properties.

This compound exhibits its biological effects primarily through enzyme inhibition. The compound can interact with specific molecular targets, potentially leading to the modulation of various biochemical pathways.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promising anticancer properties. For instance, studies have demonstrated that derivatives of pyridazine compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Anticonvulsant Activity

In a comparative study involving related compounds, some derivatives exhibited significant anticonvulsant activity against maximal electroshock seizure models in male Wistar rats. This suggests that the structural features of this compound may confer similar neuroprotective effects .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes linked to disease processes. For example, it may act as an inhibitor of certain kinases involved in cancer progression. This inhibition could alter the phosphorylation states of target proteins, impacting signaling pathways critical for tumor growth .

Comparison of Biological Activities with Related Compounds

Compound NameBiological ActivityReference
N-(3,5-dimethylphenyl)-4-methoxy...Anticancer
1-[5-(4-methoxyphenyl)-[1,3,4]oxadiazol...Anticonvulsant
Similar pyridazine derivativesEnzyme inhibition

Synthesis Overview

The synthesis of this compound typically involves:

  • Condensation Reaction : Combining 3,5-dimethylbenzaldehyde with hydrazine derivatives.
  • Cyclization : Formation of the pyridazine ring under acidic or basic conditions.
  • Functional Group Modifications : Introduction of methoxy and carboxamide groups through substitution reactions.

These synthetic routes are optimized for yield and scalability in industrial applications .

Study on Anticancer Properties

A recent study evaluated the anticancer effects of a series of pyridazine derivatives including N-(3,5-dimethylphenyl)-4-methoxy... The results indicated significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. The study concluded that further structural modifications could enhance potency and selectivity.

Neurotoxicity Assessment

In evaluating the neurotoxic potential of related compounds through rotorod tests, certain derivatives were found to be non-toxic at therapeutic doses. This suggests a favorable safety profile for further development as therapeutic agents targeting neurological disorders .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells through the activation of intrinsic apoptotic pathways, potentially making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in animal models of arthritis. This suggests a potential application in treating inflammatory diseases.

Neuroprotective Effects

Research has also highlighted neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This opens avenues for its use in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis in MCF-7 cells[Research Study 1]
Anti-inflammatoryReduces cytokine production[Research Study 2]
NeuroprotectiveProtects against oxidative stress[Research Study 3]

Case Study 1: Anticancer Screening

A study conducted on various derivatives of pyridazine compounds found that this compound exhibited significant inhibition of tumor growth in xenograft models. The mechanism was attributed to its ability to modulate apoptotic pathways.

Case Study 2: Anti-inflammatory Mechanism

In a model of induced arthritis, the compound was administered to assess its effects on joint inflammation. Results indicated a marked reduction in swelling and pain scores compared to controls, along with decreased levels of inflammatory markers in serum.

Case Study 3: Neuroprotection

In vitro studies using primary neuronal cultures exposed to glutamate toxicity demonstrated that the compound significantly reduced cell death and preserved neuronal integrity, indicating its potential for therapeutic use in neurodegenerative disorders.

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Core Structure Key Substituents Substituent Positions Molecular Weight
N-(3,5-Dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (Target) Pyridazine 4-methoxy, 1-phenyl, 3,5-dimethylphenyl Meta (3,5) 349.38
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () Naphthalene Hydroxyl, 3,5-dimethylphenyl Meta (3,5) ~300 (estimated)
N-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide () Pyridazine None (simpler core), 3,4-dimethylphenyl Ortho/para (3,4) ~261 (estimated)

Key Observations :

  • The target compound’s 3,5-dimethylphenyl group (meta-substitution) is shared with the naphthalene-based compound in , which exhibits strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) .
  • The 3,4-dimethylphenyl analog () lacks the 4-methoxy and 1-phenyl groups, highlighting the importance of these substituents in modulating lipophilicity and steric effects .

Physicochemical and Crystallographic Properties

  • Solid-State Geometry : Trichloro-acetamides with 3,5-dimethylphenyl groups () exhibit unique crystal packing (two molecules per asymmetric unit), suggesting that the target compound’s pyridazine ring may influence intermolecular interactions and stability .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : Meta-substitution (3,5-dimethyl) in the target compound aligns with high activity in , whereas 3,4-dimethyl substitution () likely reduces steric compatibility with biological targets .
  • Electron Effects : Methyl groups (electron-donating) in the target compound contrast with fluoro/nitro substituents (electron-withdrawing) in other PET inhibitors, suggesting divergent mechanisms or target preferences .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing the structural integrity of N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystallinity assessment, X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for the dihydropyridazine ring and substituent conformations .

Q. How is this compound synthesized, and what are common intermediates in its preparation?

  • Methodological Answer : A typical route involves cyclocondensation of substituted hydrazines with α,β-unsaturated carbonyl precursors. For example:

  • Step 1 : React 3,5-dimethylphenylamine with a methoxy-substituted diketone to form the pyridazine core.
  • Step 2 : Introduce the phenyl group via nucleophilic aromatic substitution under basic conditions.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol to isolate the final product. Intermediate characterization by TLC and FTIR ensures reaction progression .

Advanced Research Questions

Q. What experimental strategies address contradictions in crystallographic data during refinement (e.g., disorder in the dihydropyridazine ring)?

  • Methodological Answer : Use SHELXL ’s restraints (e.g., DFIX, SIMU) to model disordered regions. For high thermal motion in the methoxy group, apply anisotropic displacement parameters and validate with R-factor convergence tests . Compare results with density functional theory (DFT)-optimized geometries to resolve ambiguities .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

  • Methodological Answer : Perform frontier molecular orbital (FMO) analysis using Gaussian 16 at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., the carboxamide carbonyl vs. pyridazine ring). Validate predictions with experimental kinetic studies under varying pH and solvent conditions.

Q. What are the challenges in analyzing stability under oxidative or hydrolytic conditions, and how are they mitigated?

  • Methodological Answer : Conduct accelerated stability testing in buffered solutions (pH 1–13) at 40°C/75% RH. Monitor degradation by HPLC-PDA and identify byproducts via LC-MS/MS . Use Arrhenius modeling to extrapolate shelf-life. For oxidative pathways, employ radical scavengers (e.g., BHT) to isolate degradation mechanisms.

Data Contradiction & Optimization Questions

Q. How do researchers reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the carboxamide moiety?

  • Methodological Answer : Cross-validate with solid-state NMR to assess crystal packing effects. If DFT gas-phase calculations differ from XRD, apply periodic boundary conditions in VASP or CRYSTAL17 to simulate crystal environments. Adjust basis sets (e.g., inclusion of dispersion corrections) to improve agreement .

Q. What strategies optimize reaction yields when introducing electron-withdrawing/donating groups to the phenyl ring?

  • Methodological Answer : Use DoE (Design of Experiments) to screen catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and temperatures. For electron-deficient aryl groups, employ microwave-assisted synthesis to enhance reaction rates. Quantify yield improvements via ANOVA and prioritize factors with Pareto charts.

Research Design & Validation

Q. How is the compound’s potential as a kinase inhibitor evaluated in silico and in vitro?

  • Methodological Answer :

  • In silico : Dock into ATP-binding pockets (e.g., CDK2, EGFR) using AutoDock Vina. Score binding poses with MM-GBSA.
  • In vitro : Perform kinase inhibition assays (IC50 determination) with recombinant enzymes and ATP-Glo luminescence. Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler).

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